(2,2'-Bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate
Description
The complex “(2,2'-bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate” is a heteroleptic Ru(II) coordination compound featuring two distinct ligands: 2,2'-bipyrazine (a π-accepting diimine ligand) and 2,2'-linked (4-methylpyridine) (a substituted pyridine derivative). The hexafluorophosphate (PF₆⁻) counterion ensures solubility in polar organic solvents and stabilizes the cationic Ru center .
The 2,2'-bipyrazine ligand enhances the oxidizing power of the Ru center due to its strong electron-withdrawing nature, enabling access to higher oxidation states (e.g., Ru<sup>IV</sup> or Ru<sup>V</sup>) critical for catalytic processes like water oxidation . This combination positions the complex as a candidate for applications in photoredox catalysis, solar energy conversion, and electrocatalysis.
Properties
Molecular Formula |
C28H24F12N10P2Ru |
|---|---|
Molecular Weight |
891.6 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C12H12N2.2C8H6N4.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;2*1-6H;;;/q;;;2*-1;+2 |
InChI Key |
WHNZUEDXAPSDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Ruthenium-Ligand Complex
- The ruthenium precursor is dissolved in an appropriate solvent such as ethanol, methanol, or acetonitrile under inert atmosphere (argon or nitrogen) to prevent oxidation.
- The ligands 2,2'-bipyrazine and 2,2'-linked (4-methylpyridine) are added stoichiometrically to the ruthenium solution.
- The mixture is refluxed or stirred at elevated temperature (typically 60–90 °C) for several hours (often 12–24 hours) to facilitate ligand substitution and coordination.
- The reaction progress can be monitored by UV-Vis spectroscopy, where characteristic metal-to-ligand charge transfer (MLCT) bands appear.
Step 2: Isolation of the Ruthenium Complex
- After completion, the reaction mixture is cooled, and the crude complex is precipitated by addition of a non-polar solvent such as diethyl ether or by concentration under reduced pressure.
- The precipitate is filtered and washed to remove unreacted ligands and impurities.
Step 3: Anion Exchange to Hexafluorophosphate Salt
- The isolated ruthenium complex, often initially isolated as a chloride salt, is dissolved in water or a polar solvent.
- A stoichiometric amount of ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6) is added to the solution to perform anion exchange.
- The hexafluorophosphate salt precipitates due to its lower solubility and is collected by filtration.
- The product is washed with cold water and dried under vacuum.
Purification and Characterization
- The final complex is purified by recrystallization from acetonitrile/ether mixtures or by chromatographic techniques if necessary.
- Characterization is performed using:
- Elemental analysis to confirm composition.
- NMR spectroscopy (1H, 13C) to verify ligand coordination.
- Mass spectrometry (ESI-MS) to confirm molecular weight.
- UV-Vis spectroscopy to identify characteristic absorption bands.
- Infrared spectroscopy (IR) to detect PF6− anion and ligand vibrations.
- X-ray crystallography (if crystals are obtained) to confirm molecular structure and coordination geometry.
Research Findings and Optimization Data
| Parameter | Typical Conditions | Observations/Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or acetonitrile | Acetonitrile often preferred for better solubility |
| Temperature | 60–90 °C | Higher temperature speeds reaction but may degrade ligands |
| Reaction Time | 12–24 hours | Longer times improve yield but risk side reactions |
| Ligand-to-Ru ratio | 2:1 or 1:1 depending on complex | Stoichiometric balance critical for pure product |
| Anion exchange agent | NH4PF6 or KPF6 | Excess needed to drive exchange to completion |
| Yield | 60–85% | Depends on purity of starting materials and conditions |
| Purity | ≥98% (by HPLC or elemental analysis) | High purity essential for biological studies |
Summary of Preparation Method
| Step | Description |
|---|---|
| 1. Ligand coordination | Reflux ruthenium precursor with 2,2'-bipyrazine and 4-methylpyridine ligands in polar solvent under inert atmosphere |
| 2. Isolation | Precipitate and filter crude complex |
| 3. Anion exchange | Treat with NH4PF6 or KPF6 to replace chloride with PF6− |
| 4. Purification | Recrystallize or chromatograph to obtain pure complex |
| 5. Characterization | Confirm structure and purity by spectroscopic and analytical methods |
Chemical Reactions Analysis
(2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by the presence of strong oxidizing agents.
Reduction: Reduction reactions involving this compound typically require reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,2’-Bipyrazine) (2,2’-linked (4-methylpyridine)) ruthenium hexafluorophosphate involves the interaction of its ruthenium center with various molecular targets. The compound can absorb light energy, which excites the electrons in the ruthenium center. This excited state can then transfer energy to other molecules, facilitating various chemical reactions . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Redox Properties
Ru(II) complexes with diimine ligands exhibit ligand-dependent redox behavior. Key comparisons include:
Key Insight: The 2,2'-bipyrazine ligand significantly elevates oxidation potentials compared to 2,2'-bipyridine, enabling catalytic water oxidation at lower overpotentials .
Catalytic Water Oxidation Activity
Mononuclear Ru complexes with 2,2'-bipyrazine ligands outperform analogous complexes in water oxidation:
Key Insight: The bipyrazine ligand’s electron-withdrawing nature stabilizes high-valent Ru intermediates, reducing overpotential and enhancing catalytic efficiency .
Photophysical Properties
Protonation equilibria and excited-state dynamics differ markedly across ligands:
Key Insight : The bipyrazine ligand’s peripheral nitrogen atoms allow sequential protonation, enabling pH-dependent tuning of excited-state lifetimes .
Stability and Degradation
Biological Activity
The compound (2,2'-Bipyrazine) (2,2'-linked (4-methylpyridine)) ruthenium hexafluorophosphate is a ruthenium-based complex that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. Ruthenium complexes are being explored as alternatives to traditional platinum-based drugs due to their unique mechanisms of action and reduced side effects.
Chemical Structure
The compound consists of a ruthenium center coordinated with two bipyrazine ligands and linked by a 4-methylpyridine moiety. The hexafluorophosphate anion stabilizes the complex. This structural configuration is crucial for its biological activity, influencing its interaction with biomolecules such as DNA and proteins.
Biological Activity Overview
Ruthenium complexes exhibit a range of biological activities, including:
- Anticancer Activity : Many studies have highlighted the ability of ruthenium complexes to induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives show promise against bacterial and fungal infections.
- DNA Interaction : The ability to bind and cleave DNA is a significant mechanism behind the anticancer activity of these complexes.
Anticancer Mechanism
The anticancer activity of this compound is primarily attributed to its interaction with cellular components:
- DNA Binding : The complex can intercalate into DNA, leading to structural changes that disrupt replication and transcription processes.
- Induction of Apoptosis : Studies indicate that the compound triggers apoptosis through the mitochondrial pathway, involving upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as BCL-2 .
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to cell death via ROS-mediated pathways .
Case Studies
Several studies have evaluated the biological activity of related ruthenium complexes:
- A study on a similar ruthenium complex demonstrated significant antiproliferative effects against MCF-7 breast cancer cells and U-118MG glioblastoma cells, with IC50 values indicating potent activity .
- Another investigation revealed that ruthenium NHC complexes exhibited synergistic effects with established chemotherapeutics like vincristine, enhancing their efficacy against resistant cancer cell lines .
Research Findings
Recent research findings highlight the following key points regarding the biological activity of ruthenium complexes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
